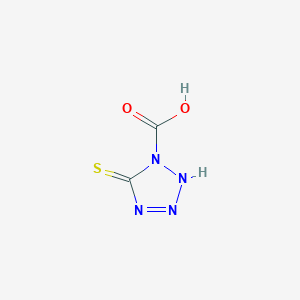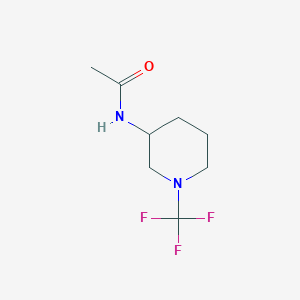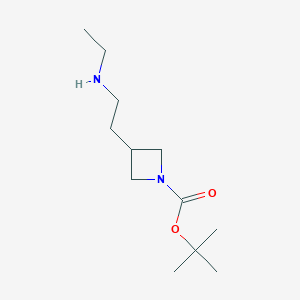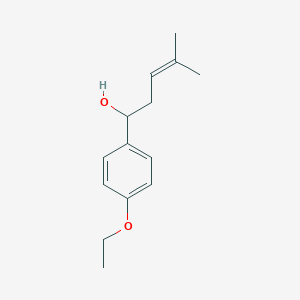![molecular formula C10H16BrNO B13960689 1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-6-azaspiro[34]octan-6-yl)ethanone is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core followed by the introduction of the bromomethyl and ethanone groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone group can be involved in oxidation-reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism by which 1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone exerts its effects involves interactions with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the spirocyclic core may interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone
- 1-(2-(Iodomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone
Uniqueness
1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. This makes it particularly useful in specific synthetic and biological applications where the bromine atom’s properties are advantageous.
Properties
Molecular Formula |
C10H16BrNO |
|---|---|
Molecular Weight |
246.14 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl]ethanone |
InChI |
InChI=1S/C10H16BrNO/c1-8(13)12-3-2-10(7-12)4-9(5-10)6-11/h9H,2-7H2,1H3 |
InChI Key |
YWHDTHFNGRLRBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(C1)CC(C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)

![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)

![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)



![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)

![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)

![1,2,3,4-Tetramethyldibenzo[b,d]furan](/img/structure/B13960693.png)

